molecular formula C9H7O4- B1226877 2-acetyloxybenzoate

2-acetyloxybenzoate

Cat. No.: B1226877
M. Wt: 179.15 g/mol
InChI Key: BSYNRYMUTXBXSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyloxybenzoate, also known as acetylsalicylate, is a chemical compound with the molecular formula C9H7O4. It is an ester of salicylic acid and acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyloxybenzoate can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction typically involves the following steps:

    Reactants: Salicylic acid and acetic anhydride.

    Catalyst: Concentrated sulfuric acid or phosphoric acid.

    Reaction Conditions: The mixture is heated to around 60-70°C for a few hours.

    Product Isolation: The reaction mixture is then cooled, and the product is precipitated out by adding water.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Acetyloxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyloxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

2-Acetyloxybenzoate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as an ester of salicylic acid and acetic acid, which imparts it with both anti-inflammatory and analgesic properties. Its ability to inhibit cyclooxygenase makes it a valuable compound in the treatment of pain, fever, and inflammation .

Properties

Molecular Formula

C9H7O4-

Molecular Weight

179.15 g/mol

IUPAC Name

2-acetyloxybenzoate

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/p-1

InChI Key

BSYNRYMUTXBXSQ-UHFFFAOYSA-M

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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